5-Azaspiro[2.4]heptan-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTBUCYRQSUCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Enantioselective Approaches
Established Synthetic Pathways for the Spiro[2.4]heptane Core
The formation of the spiro[2.4]heptane structure, which features a cyclopropane (B1198618) ring fused to a cyclopentane ring at a single carbon atom, is the foundational challenge in synthesizing 5-Azaspiro[2.4]heptan-7-amine.
Multi-Step Organic Reaction Sequences
The construction of the this compound scaffold is typically achieved through multi-step reaction sequences. One documented approach begins with protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. A five-step transformation sequence is employed to yield the target molecule. This process involves methanesulfonation and azidation of a key intermediate, followed by reduction, deprotection, and cyclization. acs.orgacs.org Another synthetic route involves a six-step process starting from 4-Acetoxyacetanilide to produce (S)-5-(phenylMethyl)-5-Azaspiro[2.4]heptan-7-amine. chemicalbook.com
The synthesis of related proline analogues, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, also relies on multi-step sequences. mdpi.com These methods may involve the Simmons-Smith reaction or variations thereof to form the spirocyclopropyl group from a 4-exocyclic methylene-substituted proline compound. google.com Alternative strategies include the addition of dibromocarbene to a double bond, followed by a debromination step. mdpi.com
Cyclization and Deprotection Strategies
Cyclization is a critical step in forming the pyrrolidine (B122466) ring of the 5-azaspiro[2.4]heptane core. In one pathway, the reduction of an azide, deprotection of a protecting group, and the final cyclization are accomplished in a single, efficient step to produce the desired spiro-amine intermediate in high yield. acs.orgacs.org Palladium-catalyzed intramolecular cyclization of alkynyl carboxamide compounds has also been demonstrated as a viable method for preparing 5-azaspiro[2.4]heptan derivatives. tandfonline.com
Deprotection strategies are integral to these syntheses. For instance, in the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, ester deprotection under basic conditions is a key step in the sequence. mdpi.com The final step in many of these syntheses involves the removal of protecting groups to reveal the primary amine functionality of this compound.
Enantioselective Synthesis of Chiral this compound Derivatives
The biological activity of many pharmaceuticals containing the this compound moiety is highly dependent on the stereochemistry of the molecule. Therefore, developing enantioselective synthetic methods is of paramount importance.
Asymmetric Hydrogenation Protocols
Asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral amines and is a key technology for producing enantiomerically pure this compound. acs.org This method is particularly effective for the enantioselective reduction of key keto ester intermediates.
The success of asymmetric hydrogenation hinges on the use of chiral transition metal catalysts. acs.org For the synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane, ruthenium-based catalysts have proven to be highly effective. acs.orgnih.gov Specifically, the chiral catalyst [RuCl(benzene)(S)-SunPhos]Cl has been successfully applied in the hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. acs.orgacs.orgnih.gov This catalyst facilitates the transfer of hydrogen with high stereocontrol, leading to the desired enantiomer of the product.
The table below summarizes the results of the asymmetric hydrogenation of a key intermediate using the specified chiral catalyst.
| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |
| Protected ethyl 1-(2-aminoaceto)cyclopropane carboxylate | [RuCl(benzene)(S)-SunPhos]Cl | Up to 98.7% | acs.org, nih.gov |
Stereoselective Microbial Reduction Approaches
The stereoselective synthesis of chiral amines, such as this compound, is of significant interest in medicinal chemistry. While chemical methods involving asymmetric hydrogenation have been documented, the use of biocatalysis, particularly microbial reduction of the precursor ketone, 5-azaspiro[2.4]heptan-7-one, presents a green and efficient alternative. nih.govnih.gov
Microbial reductions often utilize whole-cell biocatalysts, which contain oxidoreductases capable of converting prochiral ketones to chiral alcohols with high enantioselectivity. nih.gov These enzymatic reactions occur under mild conditions and can offer excellent chemo-, regio-, and stereoselectivity. nih.gov The enzymes responsible for this transformation are typically dependent on cofactors like NAD(P)H, which are regenerated by the microorganism's metabolic processes. nih.govtudelft.nl
While specific studies on the microbial reduction of 5-azaspiro[2.4]heptan-7-one are not extensively detailed in the reviewed literature, the general principles of biocatalytic ketone reduction are well-established. nih.govnih.govresearchgate.net The selection of a suitable microorganism is crucial and often involves screening various strains of bacteria, yeast, or fungi for their ability to reduce the target ketone with the desired stereochemistry. researchgate.net For instance, baker's yeast (Saccharomyces cerevisiae) is a commonly used microorganism for the asymmetric reduction of ketones. researchgate.net The optimization of culture conditions, including the choice of carbon and nitrogen sources, metal ions, pH, and temperature, can significantly impact the expression of the reductase enzymes and, consequently, the efficiency and enantioselectivity of the biotransformation. researchgate.net
Optimization of Enantioselectivity and Efficiency in Synthetic Routes
The choice of catalyst is a key factor in these hydrogenations. Ruthenium complexes bearing chiral diphosphine and diamine ligands have proven to be highly effective for the asymmetric reduction of a wide range of ketones, including β-amino ketones. semanticscholar.orgnih.gov Specifically, a catalyst system of [RuCl(benzene)(S)-SunPhos]Cl has been successfully employed for the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, which are key intermediates for the synthesis of the (S)-enantiomer of this compound. nih.gov
The optimization of reaction conditions plays a crucial role in maximizing enantioselectivity and yield. Key parameters that are often adjusted include:
Catalyst Loading: Minimizing the catalyst loading (Substrate/Catalyst ratio) is important for process efficiency and cost-effectiveness. researchgate.net
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity. nih.gov
Temperature: Reaction temperature can affect both the rate of reaction and the stereochemical outcome. mdpi.com
Solvent: The choice of solvent can impact catalyst solubility, stability, and the stereochemical course of the reaction.
Below is a table summarizing the impact of various parameters on the asymmetric hydrogenation of β-amino ketones, based on findings from related studies. nih.govresearchgate.net
| Parameter | Effect on Enantioselectivity | Effect on Efficiency | Notes |
| Catalyst Structure | High | High | The choice of chiral ligand is crucial for achieving high ee. |
| Solvent | Moderate | Moderate | Can influence catalyst activity and stereochemical outcome. |
| Temperature | Moderate | High | Lower temperatures often favor higher enantioselectivity. |
| Hydrogen Pressure | Low to Moderate | High | Higher pressure generally increases the reaction rate. |
| Base Additive | High | High | Often required for the activation of Ru-diamine catalysts. semanticscholar.org |
Preparation of Key Precursors and Protecting Group Strategies
The synthesis of this compound relies on the preparation of key precursors, most notably the corresponding ketone, 5-azaspiro[2.4]heptan-7-one, or a suitable derivative. The synthesis of related 5-azaspiro[2.4]heptane structures often starts from proline analogues. mdpi.com For instance, the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been achieved from a 4-methyleneproline derivative. mdpi.com
A crucial aspect of the synthesis is the use of protecting groups to mask reactive functionalities, particularly the secondary amine in the pyrrolidine ring, to prevent unwanted side reactions. jocpr.comresearchgate.net The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.com
Commonly used protecting groups for the amine functionality in the synthesis of 5-azaspiro[2.4]heptane derivatives include:
tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under a range of conditions and its straightforward removal under acidic conditions. mdpi.com The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). mdpi.com
Carbobenzyloxy (Cbz): The Cbz group is another common amine protecting group that can be removed by catalytic hydrogenation.
The general strategy for preparing a key precursor like N-Boc-5-azaspiro[2.4]heptan-7-one would involve the initial synthesis of a suitable N-protected proline derivative, followed by the construction of the spirocyclic cyclopropane ring and subsequent functional group manipulations to introduce the ketone functionality at the 7-position. A patent for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives describes processes starting from 4-exocyclic methylene-substituted proline compounds, which undergo cyclopropanation. google.com
The following table outlines common protecting groups used for amines and their typical deprotection conditions. jocpr.com
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid) |
| Carbobenzyloxy | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |
The strategic selection and application of these protecting groups are essential for the successful and efficient synthesis of this compound and its derivatives. researchgate.net
Reactivity and Derivatization Studies
Fundamental Chemical Transformations of the Azaspiro[2.4]heptane Moiety
The chemical behavior of the 5-azaspiro[2.4]heptane moiety is influenced by the inherent properties of its constituent rings and the primary amine group. The pyrrolidine (B122466) ring offers sites for reactions typical of secondary amines, while the cyclopropane (B1198618) ring can participate in ring-opening reactions under certain conditions. The primary amine at the 7-position is a key site for a variety of chemical transformations.
The oxidation of the 5-azaspiro[2.4]heptane core can be directed at either the nitrogen atom of the pyrrolidine ring or the substituents on the ring system. While specific oxidation studies on 5-Azaspiro[2.4]heptan-7-amine are not extensively documented, related transformations on similar spirocyclic systems provide insights into potential oxidative pathways. For instance, the oxidation of cyclic amines can lead to the formation of nitroxides. mdpi.com The oxidation of piperidine-type sterically hindered amines with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields stable nitroxyl (B88944) radicals. mdpi.com
In the context of synthetic precursors to 5-azaspiro[2.4]heptane derivatives, oxidation is a key step. For example, the synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives can start from 4-hydroxyproline, which is oxidized to the corresponding ketone. This ketone is then further transformed to introduce the spirocyclic cyclopropane ring.
It has also been noted that the oxidation of cycloalkylamines by enzymes like cytochrome P-450 can lead to ring expansion and nitrone formation, suggesting that the cyclopropyl (B3062369) group in the 5-azaspiro[2.4]heptane moiety could influence its metabolic stability and potential for oxidative transformations. nih.gov
Reduction reactions involving the 5-azaspiro[2.4]heptane moiety are crucial for the synthesis of the parent amine and its derivatives. A key synthetic route to (S)-7-amino-5-azaspiro[2.4]heptane involves the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. nih.gov This reaction, catalyzed by a ruthenium complex, achieves high enantioselectivities (up to 98.7% ee) and is a critical step in producing the chiral amine for pharmaceutical applications. nih.gov
Furthermore, the reduction of functionalized derivatives is a common strategy. For instance, the synthesis of various 2-azaspiro[3.3]heptane derivatives, a related spirocyclic system, involves the reduction of ester groups to alcohols using reagents like lithium aluminum hydride (LiAlH4). univ.kiev.ua Similarly, the reduction of a β-lactam ring in a spirocyclic precursor with alane has been used to produce 1-azaspiro[3.3]heptanes.
In the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a debromination step can be achieved through hydrogenolysis, which has been shown to be more effective than radical reduction with tris(trimethyl)silane. mdpi.com
The amine groups in this compound are the primary sites for substitution reactions, allowing for the introduction of a wide range of functional groups. N-acylation and N-alkylation are common transformations. For instance, the secondary amine in the pyrrolidine ring can be protected with a tert-butoxycarbonyl (Boc) group. This is a common strategy in the synthesis of more complex molecules. mdpi.com
The primary amine at the 7-position can also undergo various substitution reactions. For example, it can be acylated or alkylated to introduce different substituents. The synthesis of functionalized derivatives often involves the reaction of the amine with electrophiles.
Synthesis of Functionalized Derivatives for Research Applications
The 5-azaspiro[2.4]heptane scaffold is a key building block in the synthesis of various bioactive molecules, particularly in the fields of antiviral and antibacterial research. The functionalization of this core moiety allows for the fine-tuning of pharmacological properties.
A significant application of this scaffold is in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com A key intermediate for Ledipasvir is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com Its synthesis involves a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is then converted to the desired spirocyclic compound. mdpi.com
The 5-azaspiro[2.4]heptane moiety is also incorporated into quinolone antibacterial agents. nih.gov The enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane provides a crucial intermediate for these drugs. nih.gov The spirocyclic amine is typically attached to the 7-position of the quinolone core, and its stereochemistry is critical for antibacterial activity.
The synthesis of these derivatives often involves the protection of the amine groups, followed by coupling reactions to introduce the desired functionalities. The following table summarizes some of the functionalized derivatives of 5-azaspiro[2.4]heptane and their research applications.
| Derivative | Functionalization | Research Application | Reference |
|---|---|---|---|
| (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | N-Boc protection, carboxylic acid at C6 | Intermediate in the synthesis of Ledipasvir (HCV NS5A inhibitor) | mdpi.com |
| (S)-7-amino-5-azaspiro[2.4]heptane | Chiral amine | Key intermediate for quinolone antibacterial agents | nih.gov |
| Penta-substituted pyrrole (B145914) derivatives with a 5-azaspiro[2.4]heptane moiety | Incorporation into a pyrrole ring system | General synthesis of functionalized and polysubstituted pyrroles |
Applications in Medicinal Chemistry and Drug Discovery
5-Azaspiro[2.4]heptan-7-amine as a Core Scaffold for Bioactive Molecules
This compound serves as a crucial building block in the synthesis of complex bioactive molecules. Its rigid, three-dimensional spirocyclic structure is a desirable feature in modern drug design, moving away from flat, two-dimensional molecules. This structural rigidity can help to pre-organize the molecule for optimal interaction with its biological target, potentially leading to increased potency and selectivity. The presence of the amine group provides a convenient point for chemical modification, allowing for the attachment of various substituents to explore structure-activity relationships.
Structure-Activity Relationship (SAR) Studies
The pharmacological profile of molecules incorporating the this compound scaffold is highly dependent on the nature and arrangement of various structural features.
The spirocyclic nature of this compound imparts several advantageous properties to the molecules in which it is included. The inherent three-dimensionality of the spirocyclic system can lead to improved target binding by presenting substituents in a well-defined spatial orientation. This can result in enhanced potency and selectivity compared to more flexible, acyclic or monocyclic analogues. Furthermore, the introduction of a spirocenter increases the fraction of sp3-hybridized carbon atoms, a characteristic that is often associated with improved physicochemical properties and clinical success rates of drug candidates.
The biological activity of this compound derivatives can be significantly modulated by the addition of various substituents. For instance, in the context of quinolone antibiotics, the substituent at the N-1 position of the quinolone core plays a critical role in determining the antibacterial spectrum and potency. The fluorocyclopropyl moiety, in particular, has been shown to be a key contributor to the broad and potent activity of antibiotics like Sitafloxacin.
While direct comparative data for a tert-butyl group on this specific scaffold is not extensively detailed in the provided search results, the principle of substituent effects is well-established in medicinal chemistry. The size, electronics, and lipophilicity of a substituent can influence target binding, cell permeability, and metabolic stability.
A study on novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines demonstrated that the introduction of a methyl group at the C-7 position of the spirocyclic amine, in conjunction with other modifications, resulted in potent in vitro antibacterial activity against a range of respiratory pathogens. nih.gov
| Compound | Key Substituent | Observed Effect on Antibacterial Activity |
|---|---|---|
| Sitafloxacin (DU-6859a) | 1-[(1R,2S)-2-fluorocyclopropyl] | Potent activity against Gram-positive and Gram-negative bacteria. nih.gov |
| Compound 2a (from Yoshida et al., 2013) | 7-methyl on the spiro-pyrrolidine ring | Potent in vitro activity against respiratory pathogens, including multidrug-resistant strains. nih.gov |
Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs containing the this compound scaffold. The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target.
In the case of Sitafloxacin, which contains two chiral centers in the this compound moiety and the N-1 substituent, the stereoisomers exhibit significantly different antibacterial potencies. Research has shown that the (7S)-amino configuration on the spiro-pyrrolidine ring and the (1R,2S)-configuration of the 2-fluorocyclopropyl group are crucial for optimal activity. nih.gov Stereochemical structure-activity relationship studies have indicated that derivatives with the 1-[(1R,2S)-2-fluorocyclopropyl] and 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] configurations are more potent against both Gram-positive and Gram-negative bacteria than their other stereoisomers. nih.gov
A comparative study of Sitafloxacin and its optical isomers demonstrated this stereochemical preference, with Sitafloxacin (DU-6859a) showing the most potent inhibitory activities against bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov
| Compound (Isomer of Sitafloxacin) | Stereochemistry | Inhibitory Concentration (IC50) against E. coli DNA gyrase (μg/ml) | Minimum Inhibitory Concentration (MIC) against E. coli KL-16 (μg/ml) |
|---|---|---|---|
| Sitafloxacin (DU-6859a) | C-7 (S), N-1 (1R,2S) | 0.13 nih.gov | 0.025 nih.gov |
| DU-6856 | C-7 (S), N-1 (1S,2R) | 0.18 nih.gov | 0.05 nih.gov |
| DU-6857 | C-7 (R), N-1 (1R,2S) | 0.42 nih.gov | 0.1 nih.gov |
| DU-6858 | C-7 (R), N-1 (1S,2R) | 0.69 nih.gov | 0.2 nih.gov |
Development of Antibacterial Agents
The most prominent application of this compound in drug discovery has been in the development of potent antibacterial agents, particularly within the fluoroquinolone class.
The this compound moiety is a key structural feature of the fourth-generation fluoroquinolone antibiotic, Sitafloxacin. nih.gov In this context, it serves as the C-7 substituent on the quinolone core. This particular substituent is critical for the drug's broad spectrum of activity, which includes Gram-positive and Gram-negative bacteria, as well as atypical and anaerobic pathogens. The design of novel quinolones often involves the synthesis of derivatives with modified this compound side chains to further optimize antibacterial potency and pharmacokinetic properties. nih.gov For instance, the development of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines was aimed at creating potent antibacterial drugs for respiratory tract infections. nih.gov While Olamufloxacin also features a spirocyclic amine at the C-7 position, it is a different spirocycle (7-amino-5-azaspiro[2.5]octane). The success of these spirocyclic amines in quinolone antibiotics underscores the value of this structural motif in antibacterial drug design.
Evaluation of Potency Against Bacterial Strains (Gram-positive and Gram-negative)
The this compound scaffold has been utilized in the preparation of antibacterial compounds. While studies on the parent compound itself are limited, its derivatives have shown promise. For instance, a novel quinolone derivative incorporating a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety has demonstrated potent in vitro antibacterial activity. This compound was effective against a range of respiratory pathogens, including both Gram-positive and Gram-negative bacteria.
The activity of this derivative was tested against several key bacterial strains, as detailed in the table below.
| Bacterial Strain | Type | Potency of Derivative |
| Streptococcus pneumoniae | Gram-positive | Potent |
| Staphylococcus aureus | Gram-positive | Potent |
| Haemophilus influenzae | Gram-negative | Potent |
| Moraxella catarrhalis | Gram-negative | Potent |
Kinase Inhibitor Research
The this compound core has been a focal point in the development of kinase inhibitors, which are crucial in treating diseases like autoimmune disorders and cancer.
Design and Synthesis of Selective JAK1 Inhibitors
The scaffold of this compound has been instrumental in the design and synthesis of selective Janus kinase 1 (JAK1) inhibitors. Researchers have successfully identified a potent and selective JAK1 inhibitor by utilizing an (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine core scaffold imtm.cz. The resulting compound, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, demonstrated a high degree of selectivity for JAK1 over other Janus kinases imtm.cz.
This selective inhibitor exhibited an IC50 value of 8.5 nM against JAK1, with a selectivity of 48-fold over JAK2 imtm.cz. The development of such selective inhibitors is a significant step towards creating safer and more effective treatments for inflammatory and autoimmune diseases.
Combination Strategies with Known Pharmacophores (e.g., Tofacitinib's 7-deazapurine)
The design of the aforementioned selective JAK1 inhibitor was based on a combination strategy, integrating the this compound moiety with the 7-deazapurine core of Tofacitinib (B832), a known JAK inhibitor imtm.cz. This approach leverages the established activity of a known pharmacophore while introducing the novel structural features of the spirocyclic amine to enhance selectivity and potency. This successful combination highlights a rational drug design strategy that can be applied to develop new kinase inhibitors with improved therapeutic profiles.
Antiviral Agent Development
The unique structural properties of this compound have also been exploited in the creation of antiviral drugs.
Utilization in NS5A Inhibitors (e.g., Ledipasvir Precursors)
Derivatives of 5-azaspiro[2.4]heptane have been identified as valuable intermediates in the synthesis of inhibitors for the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The NS5A protein is essential for HCV replication, making it a prime target for antiviral therapy. While not a direct precursor, the 5-azaspiro[2.4]heptane scaffold is a key structural component in the development of some NS5A inhibitors, contributing to their efficacy in treating HCV infections.
Protein Tyrosine Kinase (PTK) Inhibition Studies
Protein tyrosine kinases (PTKs) are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of PTK activity is often associated with the development of cancer and other diseases, making them important targets for drug discovery.
Research into azaspiro compounds has shown their potential as inhibitors of specific protein tyrosine kinases. For example, a series of azaspirooxindolinone derivatives were synthesized and evaluated for their inhibitory activity against Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), both of which are members of the Tec family of tyrosine kinases imtm.cz.
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure of 5-Azaspiro[2.4]heptan-7-amine and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR are powerful tools for mapping the carbon and proton framework of a molecule. For the derivative (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, detailed NMR data has been recorded. mdpi.com
¹H NMR: The proton NMR spectrum of the derivative shows characteristic signals for the protons of the spirocyclic core and the protecting group. For instance, the protons on the cyclopropane (B1198618) ring are expected to appear in the upfield region, typically below 1 ppm, due to their unique shielding environment. The protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns in the range of 2.0 to 4.0 ppm. The presence of rotamers, due to the amide bond of the Boc-protecting group, can lead to the appearance of multiple sets of signals for some protons. mdpi.com
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. In the derivative, the carbonyl carbons of the carboxylic acid and the Boc group would appear significantly downfield (around 176-178 ppm and 154-156 ppm, respectively). mdpi.com The spiro carbon, being a quaternary carbon, would have a characteristic chemical shift. The carbons of the cyclopropyl (B3062369) and pyrrolidine rings would resonate in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. In the N-Boc protected carboxylic acid derivative, characteristic absorption bands are observed for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid and the urethane (around 1717 cm⁻¹ and 1625 cm⁻¹ respectively), and the C-N stretching vibrations. mdpi.com For the parent amine, one would expect to see characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹, as well as N-H bending vibrations.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. While experimental mass spectrometry data for the parent this compound is not detailed in the provided search results, predicted data for a related compound, 5-methyl-5-azaspiro[2.4]heptan-7-amine, is available. uni.lu For this methylated analog, the predicted exact mass and the m/z values for various adducts ([M+H]⁺, [M+Na]⁺, etc.) have been calculated, which are crucial for its identification in complex mixtures. uni.lu High-resolution mass spectrometry (HRMS) of derivatives has been used to confirm their elemental composition with high accuracy. mdpi.com
Table 1: Spectroscopic Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid mdpi.com
| Technique | Observed Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 10.64 (br s, 1H), 4.50 (m, 1H), 3.40–3.39 (m, 3H), 2.29 (m, 1H), 1.95 (m, 1H), 1.44 (s, 9H), 0.61 (m, 4H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 178.6, 154.0, 80.5, 59.5, 53.7, 39.0, 28.5, 20.2, 11.8, 9.4 |
| IR (ATR, cm⁻¹) | 2967, 2929, 2872, 1717, 1625, 1432, 1365, 1176, 1144, 1116 |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of its chiral forms.
Given that this compound possesses a chiral center at the 7-position, the separation of its enantiomers is a critical aspect of its characterization, especially for pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful.
Chiral HPLC is the most common method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For chiral amines and spirocyclic compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. nih.govacs.orgphenomenex.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase being crucial for achieving optimal resolution.
In the context of related spirocyclic compounds, chiral stationary phase HPLC has been successfully employed to separate diastereomeric and enantiomeric mixtures. nih.gov For the determination of enantiomeric excess, the peak areas of the two enantiomers in the chromatogram are integrated, and the e.e. is calculated using the formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
While a specific HPLC method for the enantiomeric resolution of the parent this compound is not provided in the search results, the general principles of chiral chromatography for amines and the successful application of chiral HPLC for related spirocyclic structures strongly suggest that a suitable method could be developed using commercially available chiral columns. nih.govacs.orgnih.gov
Table 2: General Approaches for Chiral HPLC Method Development
| Parameter | Considerations |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), protein-based, or Pirkle-type columns. |
| Mobile Phase | Normal Phase: Heptane/Isopropanol mixtures with an amine additive (e.g., diethylamine) to improve peak shape. Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers. |
| Detection | UV detection (if the molecule has a chromophore) or coupling to a mass spectrometer (LC-MS) for higher sensitivity and specificity. |
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The assignment of the absolute configuration of a chiral molecule is crucial for understanding its interaction with biological systems. For this compound, determining whether the amine group is in the (R) or (S) configuration at the C7 stereocenter is of paramount importance.
To perform X-ray crystallography, a suitable single crystal of the compound or a derivative must be grown. Often, the parent amine may not crystallize well, and it is common practice to form a salt with a chiral acid or to derivatize it to facilitate crystallization.
The search results did not yield any specific reports on the X-ray crystal structure of the parent this compound. However, the use of this technique is a standard and essential step in the comprehensive characterization of such novel chiral compounds in research. The successful synthesis of enantiomerically pure derivatives, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, implies that the absolute configuration was likely determined at some stage, potentially through X-ray crystallography of a precursor or by correlation to a known chiral starting material. mdpi.comgoogle.com
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Conformational Analysis
Molecular modeling of 5-azaspiro[2.4]heptan-7-amine and its derivatives is fundamental to understanding their interaction with biological targets. The defining feature of this scaffold is the spiro junction, where the cyclopropane (B1198618) and pyrrolidine (B122466) rings share a single carbon atom. This arrangement severely restricts the conformational flexibility of the molecule compared to more linear or monocyclic structures. mdpi.com
The inherent rigidity of the spirocyclic framework is a significant advantage in drug design as it reduces the entropic penalty upon binding to a receptor and fixes the spatial orientation of key functional groups. mdpi.com Conformational analysis studies focus on identifying the low-energy spatial arrangements of the molecule. For this compound derivatives, this involves determining the preferred orientation of substituents on the pyrrolidine nitrogen and the exocyclic amine. These preferred conformations are considered the "bioactive" conformations, which are crucial for subsequent docking and structure-activity relationship studies. The introduction of this sp3-rich system enhances three-dimensionality, a desirable trait in modern drug discovery that often leads to improved physicochemical properties and target selectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are essential for predicting the activity of novel compounds and for optimizing lead structures. For derivatives of this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) are particularly valuable. Such studies have been instrumental in elucidating the structural requirements for ligands targeting the dopamine (B1211576) D3 receptor, a common target for this scaffold. mdpi.comnih.gov These analyses typically reveal that a combination of steric, electrostatic, and hydrophobic properties plays a crucial role in the binding affinity of the ligands to their target receptor. mdpi.com
Receptor-based CoMFA is a powerful 3D-QSAR technique employed when the three-dimensional structure of the biological target is known. mdpi.com For derivatives of this compound targeting the dopamine D3 receptor, high-resolution crystal structures are available, enabling this approach. nih.gov The methodology involves aligning a series of ligands within the receptor's binding site, a process typically achieved through molecular docking. mdpi.com
Once aligned, the steric (Lennard-Jones) and electrostatic (Coulombic) fields of each molecule are calculated on a 3D grid. Statistical methods, such as Partial Least Squares (PLS), are then used to generate a model that correlates variations in these fields with the observed biological activity (e.g., binding affinity Ki). The resulting CoMFA contour maps provide a visual representation of which regions around the molecule favor or disfavor steric bulk and positive or negative electrostatic charges, offering direct insights for designing more potent compounds. mdpi.com
When a high-quality structure of the receptor is unavailable, a ligand-based CoMFA approach is utilized. In this method, the alignment of molecules is based on a common structural scaffold or a pharmacophore hypothesis derived from a set of active compounds. mdpi.com For a series of this compound analogs, the rigid spirocyclic core would serve as an excellent template for achieving a robust alignment.
The remainder of the CoMFA procedure is similar to the receptor-based method: steric and electrostatic fields are computed and correlated with activity. The resulting model can guide drug design by highlighting the key structural features required for activity. A successful CoMFA model is characterized by high statistical significance, including a high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²).
| Model Parameter | Value | Description |
|---|---|---|
| Cross-Validated Coefficient (q²) | 0.724 | Indicates the internal predictive ability of the model. A value > 0.5 is considered good. |
| Non-Cross-Validated Coefficient (r²) | 0.986 | Measures the goodness of fit of the model to the training data. |
| Standard Error of Estimate (SEE) | 0.164 | Represents the deviation of the predicted values from the experimental values. |
| F-statistic | 275.889 | Indicates the statistical significance of the regression model. |
| Steric Field Contribution (%) | 65% | The percentage of variance in activity explained by steric factors. |
| Electrostatic Field Contribution (%) | 35% | The percentage of variance in activity explained by electrostatic factors. |
Note: The data in Table 1 is illustrative of typical results from a CoMFA study on spiro derivatives and is based on published findings for similar systems. researchgate.net
Prediction of Physicochemical Properties Relevant to Biological Activity
Computational methods are routinely used to predict the physicochemical properties of drug candidates, which are critical determinants of their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles. researchgate.net For this compound, key properties include lipophilicity (logP), aqueous solubility (logS), topological polar surface area (TPSA), and pKa.
The spirocyclic scaffold itself influences these properties favorably. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles can enhance aqueous solubility and metabolic stability while avoiding the planarity often associated with poor pharmacokinetic properties. researchgate.netbldpharm.com Predictive models, often employing quantitative structure-property relationship (QSPR) algorithms, allow for the in-silico screening of virtual compounds to ensure they possess drug-like properties before committing to chemical synthesis. researchgate.net
| Property | Predicted Value | Biological Relevance |
|---|---|---|
| Molecular Weight (g/mol) | 126.20 | Influences size-dependent diffusion and transport. |
| logP (Lipophilicity) | -0.25 | Affects membrane permeability, solubility, and protein binding. |
| logS (Aqueous Solubility) | 0.40 | Crucial for absorption and formulation. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Correlates with passive molecular transport through membranes. |
| Hydrogen Bond Donors | 2 | Contributes to binding interactions and solubility. |
| Hydrogen Bond Acceptors | 2 | Contributes to binding interactions and solubility. |
| Number of Rotatable Bonds | 1 | Influences conformational flexibility and oral bioavailability. |
Note: The values in Table 2 are computationally predicted estimates for the parent compound and serve as a baseline for designing derivatives with optimized properties.
Interaction Studies with Biological Targets (e.g., Molecular Docking, Binding Affinity Predictions)
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein receptor. mdpi.com For derivatives of this compound that act as dopamine D3 receptor (D3R) antagonists, docking studies provide critical insights into their mechanism of action. nih.gov
These studies place the ligand into the D3R's binding pocket, which has been well-characterized by X-ray crystallography. nih.gov The docking algorithm samples numerous conformations and orientations of the ligand, scoring them based on a force field that estimates the binding free energy. A successful docking pose accurately reproduces the interactions observed in experimental structures. For D3R ligands, key interactions often include a salt bridge between the ligand's protonated amine and a conserved aspartate residue (Asp110) in the receptor, as well as hydrogen bonds with a cluster of serine residues. unict.it The spirocyclic core itself typically engages in favorable van der Waals interactions within a hydrophobic pocket of the receptor. These studies are essential for understanding receptor selectivity and for rationally designing modifications to enhance binding affinity. nih.gov
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -9.8 | A more negative value indicates stronger predicted binding. |
| Key Interacting Residues | Asp110, Ser192, Phe346 | Amino acids in the receptor's active site forming critical bonds with the ligand. |
| Interaction Types | Ionic bond, Hydrogen bond, π-π stacking | The specific non-covalent forces stabilizing the ligand-receptor complex. |
| Ionic Bond | Pyrrolidine N - Asp110 | A crucial interaction for anchoring most D2-like receptor ligands. |
| Hydrogen Bond | Amine H - Ser192 | Contributes to binding affinity and specificity. |
Future Directions and Emerging Research Areas
Exploration of Novel Derivatization Strategies
The 5-azaspiro[2.4]heptane core is a versatile scaffold that allows for extensive derivatization to explore new chemical space and optimize pharmacological activity. Researchers are actively investigating modifications at various positions of the spirocyclic system to fine-tune properties such as potency, selectivity, and pharmacokinetics.
One key strategy involves the substitution on the azaspiro ring system. For instance, the development of orexin (B13118510) receptor antagonists has utilized this scaffold. By introducing different substituents, researchers have been able to modulate the activity of these compounds, which are under investigation for the treatment of insomnia. Similarly, the 5-azaspiro[2.4]heptane moiety has been a foundational element in the design of potent and selective dopamine (B1211576) D3 receptor antagonists. These antagonists are being explored for their potential in treating substance abuse and other central nervous system disorders.
Another avenue of derivatization focuses on the amine group, which can be functionalized to introduce a wide range of chemical moieties. This allows for the creation of diverse libraries of compounds for screening against various biological targets. The goal of these derivatization strategies is to develop compounds with improved therapeutic profiles, including enhanced efficacy and reduced off-target effects.
Table 1: Examples of Derivatization Strategies for the 5-Azaspiro[2.4]heptane Scaffold
| Therapeutic Target | Derivatization Approach | Example Compound Class | Potential Application |
| Orexin Receptors | Substitution on the azaspiro ring system | 5-Azaspiro[2.4]heptane-based orexin antagonists | Insomnia |
| Dopamine D3 Receptor | Functionalization of the azaspiro core | 1,2,4-Triazolyl 5-azaspiro[2.4]heptanes | Substance Abuse |
| Bacterial DNA Gyrase/Topoisomerase IV | Incorporation into a quinolone scaffold | Quinolone antibacterial agents | Bacterial Infections |
| Hepatitis C Virus NS5A Protein | Integration into a complex macrocyclic structure | Ledipasvir | Hepatitis C |
Application in New Therapeutic Modalities
The 5-Azaspiro[2.4]heptan-7-amine scaffold has already demonstrated its utility in established therapeutic areas, and ongoing research is expanding its application to new modalities. Its rigid, three-dimensional structure makes it an attractive component for designing molecules that can interact with challenging biological targets.
In the realm of antiviral therapy, a derivative of this compound is a key structural component of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. nih.gov The success of this application has spurred interest in exploring the potential of 5-azaspiro[2.4]heptane-based compounds against other viral targets.
The scaffold is also a critical component in a new generation of quinolone antibacterial agents. These compounds exhibit potent activity against a range of respiratory pathogens. mdpi.com The spirocyclic moiety is believed to contribute to the improved antibacterial spectrum and pharmacokinetic properties of these drugs.
Furthermore, the discovery of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists highlights the potential of this scaffold in the development of treatments for sleep disorders. mdpi.commdpi.com Research is also active in the area of dopamine D3 receptor antagonists, with derivatives showing promise for neurological and psychiatric conditions. japsonline.com
Advancements in Asymmetric Synthesis Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. For many applications of this compound, a single enantiomer is required to achieve the desired therapeutic effect and avoid potential off-target activities associated with the other enantiomer. This is particularly crucial in the synthesis of drugs like Ledipasvir, where the specific stereoisomer is essential for its potent antiviral activity. nih.gov
Significant progress has been made in the development of asymmetric synthesis methods to produce enantiomerically pure 5-azaspiro[2.4]heptane derivatives. One highly effective approach is the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. nih.gov This method utilizes a chiral ruthenium catalyst to achieve high enantioselectivities, providing a key intermediate for the synthesis of the desired (S)-enantiomer of 7-amino-5-azaspiro[2.4]heptane. nih.gov
Another promising strategy involves phase-transfer catalysis. This methodology has been successfully applied to the enantioselective preparation of related proline scaffolds, which can serve as versatile starting materials for the synthesis of 5-azaspiro[2.4]heptane derivatives. nih.gov These advancements in asymmetric synthesis are crucial for the efficient and cost-effective production of enantiomerically pure compounds for clinical development.
Integration of In Silico and Experimental Approaches for Drug Design
The integration of computational (in silico) and experimental methods is becoming increasingly important in modern drug discovery. This synergistic approach can accelerate the design and optimization of new drug candidates by providing valuable insights into their potential interactions with biological targets.
In the context of 5-azaspiro[2.4]heptane-based drug design, molecular modeling techniques such as docking studies are employed to predict how these molecules bind to their target proteins. For instance, in the development of novel azaspiro dihydrotriazines as influenza virus inhibitors, molecular modeling studies were conducted to understand the binding of these compounds to the human dihydrofolate reductase (hDHFR) enzyme. nih.govnih.gov These computational investigations helped to elucidate the key interactions responsible for the observed antiviral activity and guided the design of more potent inhibitors. nih.govnih.gov
The in silico predictions are then validated through experimental studies, such as biological assays to measure the compound's activity. This iterative cycle of computational design and experimental testing allows for a more rational and efficient drug discovery process. By combining these approaches, researchers can prioritize the synthesis of compounds with the highest probability of success, ultimately saving time and resources in the development of new therapeutics based on the this compound scaffold.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
